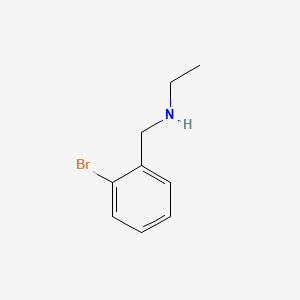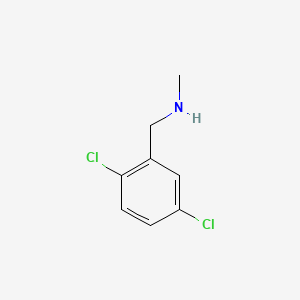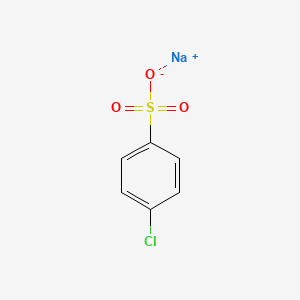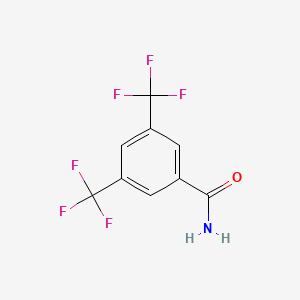
1-(Pyrimidin-4-yl)éthanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(Pyrimidin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .
Pharmacokinetics
The pharmacokinetic properties of 1-(Pyrimidin-4-yl)ethanone include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s logP values indicate moderate lipophilicity, which can influence absorption and distribution . Its water solubility is classified as very soluble, which can affect its bioavailability .
Result of Action
Some synthesized heterocyclic compounds, which could include 1-(pyrimidin-4-yl)ethanone, have shown antimicrobial and in vitro anticancer activity .
Analyse Biochimique
Biochemical Properties
1-(Pyrimidin-4-yl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with ROS1 kinase, a receptor tyrosine kinase involved in cell proliferation and survival . The interaction between 1-(Pyrimidin-4-yl)ethanone and ROS1 kinase results in the inhibition of the kinase’s activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells
Cellular Effects
1-(Pyrimidin-4-yl)ethanone has been observed to affect various types of cells and cellular processes. In cancer cells, it can inhibit cell proliferation and induce apoptosis by targeting ROS1 kinase . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, 1-(Pyrimidin-4-yl)ethanone can alter gene expression and cellular metabolism, leading to changes in the overall cellular function .
Molecular Mechanism
The molecular mechanism of 1-(Pyrimidin-4-yl)ethanone involves its binding to the active site of ROS1 kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts the signaling pathways that promote cell proliferation and survival . Additionally, 1-(Pyrimidin-4-yl)ethanone may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrimidin-4-yl)ethanone have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have indicated that 1-(Pyrimidin-4-yl)ethanone can maintain its inhibitory effects on ROS1 kinase and other cellular targets, leading to sustained changes in cellular function
Dosage Effects in Animal Models
The effects of 1-(Pyrimidin-4-yl)ethanone in animal models have been studied at various dosages. At lower doses, the compound has been shown to effectively inhibit ROS1 kinase activity and reduce tumor growth in cancer models . At higher doses, 1-(Pyrimidin-4-yl)ethanone may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in animal models.
Metabolic Pathways
1-(Pyrimidin-4-yl)ethanone is involved in several metabolic pathways, primarily through its interactions with enzymes involved in pyrimidine metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of 1-(Pyrimidin-4-yl)ethanone on cellular function .
Transport and Distribution
The transport and distribution of 1-(Pyrimidin-4-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-(Pyrimidin-4-yl)ethanone can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues may also be influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
1-(Pyrimidin-4-yl)ethanone has been observed to localize to specific subcellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to these compartments . The subcellular localization of 1-(Pyrimidin-4-yl)ethanone can influence its activity and function, as it may interact with different biomolecules in these compartments .
Méthodes De Préparation
1-(Pyrimidin-4-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of pyrimidine with acetaldehyde in the presence of a strong acid such as sulfuric acid. The reaction mixture is typically cooled to maintain a low temperature, and the product is purified using column chromatography . Another method involves the use of tert-butyl hydroperoxide and ferrous sulfate as reagents, with the reaction carried out in dichloromethane .
Analyse Des Réactions Chimiques
1-(Pyrimidin-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, forming 1-(pyrimidin-4-yl)ethanol.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-(Pyrimidin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)ethanone: This compound has a pyridine ring instead of a pyrimidine ring, which affects its chemical reactivity and biological activity.
1-(6-Methylpyrimidin-4-yl)ethanone: The presence of a methyl group at the 6-position of the pyrimidine ring can influence the compound’s steric and electronic properties.
The uniqueness of 1-(Pyrimidin-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKADDSUUBRMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337040 | |
| Record name | 1-(Pyrimidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39870-05-8 | |
| Record name | 1-(4-Pyrimidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39870-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrimidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














